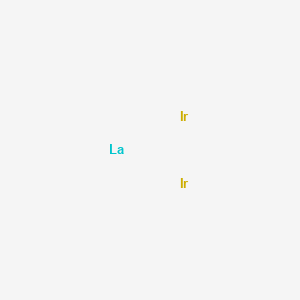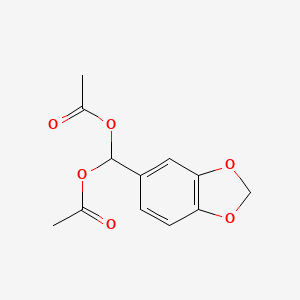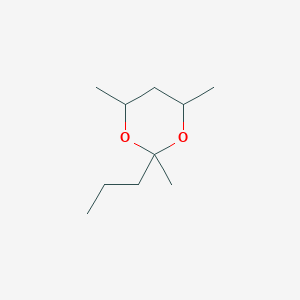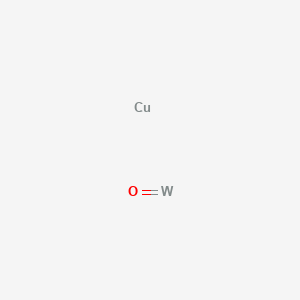
Copper--oxotungsten (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper–oxotungsten (1/1) is a compound that combines copper and tungsten with oxygenThe combination of copper and tungsten oxides results in a material that exhibits interesting electrical, optical, and catalytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper–oxotungsten (1/1) can be synthesized through various methods, including co-precipitation, sol-gel processes, and hydrothermal synthesis. One common method involves the reaction of copper salts (such as copper acetate) with tungsten precursors (such as ammonium tungstate) in an aqueous solution, followed by calcination at high temperatures to form the desired oxide compound .
Industrial Production Methods: In industrial settings, the production of copper–oxotungsten (1/1) often involves large-scale co-sputtering techniques. For instance, reactive high power impulse magnetron sputtering (HiPIMS) can be used to deposit thin films of copper tungsten oxide on substrates. This method allows for precise control over the composition and structure of the resulting films, making it suitable for applications in electronics and catalysis .
Chemical Reactions Analysis
Types of Reactions: Copper–oxotungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can participate in redox reactions where copper and tungsten change their oxidation states. In basic media, copper(II) hydroxide can react with sodium hydroxide to form water-soluble sodium tetrahydroxocuprate(II) .
Common Reagents and Conditions: Common reagents used in reactions with copper–oxotungsten (1/1) include hydrogen peroxide, sodium hydroxide, and various reducing agents such as hydrazine and sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products: The major products formed from reactions involving copper–oxotungsten (1/1) depend on the specific reagents and conditions used. For instance, oxidation reactions may yield higher oxidation state compounds, while reduction reactions can produce lower oxidation state species or elemental metals .
Scientific Research Applications
Copper–oxotungsten (1/1) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which copper–oxotungsten (1/1) exerts its effects involves its ability to participate in redox reactions and interact with various molecular targets. In biological systems, the compound can influence cellular processes by modulating oxidative stress and interacting with metal-binding proteins. The copper component of the compound can bind to enzymes and other proteins, affecting their activity and stability .
Comparison with Similar Compounds
Copper Oxide (CuO): Copper oxide is a well-known compound with applications in catalysis, electronics, and medicine.
Tungsten Oxide (WO3): Tungsten oxide is another related compound with applications in photocatalysis and electrochromic devices.
Molybdenum Oxide (MoO3): Molybdenum oxide is similar to tungsten oxide in terms of its catalytic and electronic properties.
Uniqueness: Copper–oxotungsten (1/1) stands out due to its unique combination of copper and tungsten oxides, which imparts distinct electrical, optical, and catalytic properties. This makes it a versatile material for a wide range of applications, from catalysis to advanced materials science .
Properties
CAS No. |
12771-00-5 |
|---|---|
Molecular Formula |
CuOW |
Molecular Weight |
263.39 g/mol |
IUPAC Name |
copper;oxotungsten |
InChI |
InChI=1S/Cu.O.W |
InChI Key |
GQLSFFZMZXULSF-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


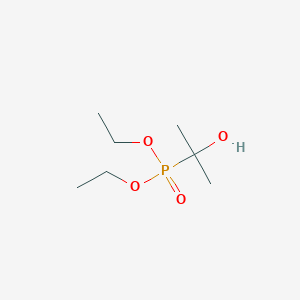
![6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14724516.png)
![4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14724518.png)
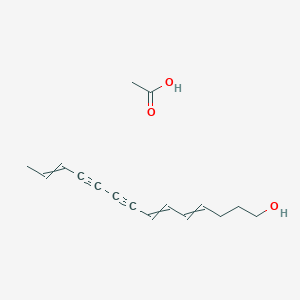
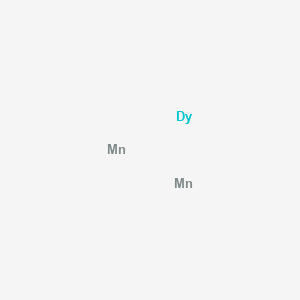
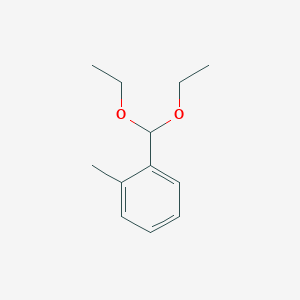
![1-(2-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14724538.png)
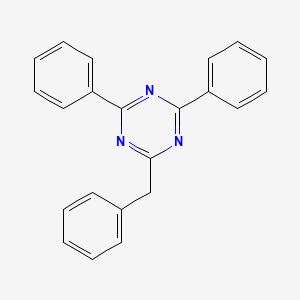
![4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol](/img/structure/B14724555.png)
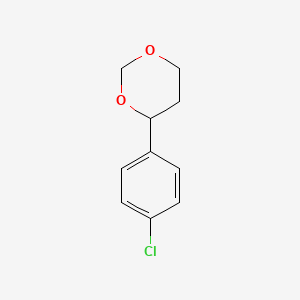
![3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol](/img/structure/B14724573.png)
